4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid
Description
4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid is a nitro-substituted aromatic compound featuring a chloro group at the para position and a nitro group at the meta position on the anilino ring, conjugated to a 4-oxobutanoic acid backbone. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
4-(4-chloro-3-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXUQWCOQYIGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCC(=O)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355007 | |
| Record name | 4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
413604-04-3 | |
| Record name | 4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid typically involves the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline, followed by further reactions to introduce the butanoic acid moiety. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and reaction control is crucial to maintain consistency and safety during production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 4-(4-Chloro-3-aminoanilino)-4-oxobutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: This compound.
Scientific Research Applications
4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its impact on enzyme activity and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Electronic Effects
The following compounds share the 4-oxobutanoic acid core but differ in aromatic substituents, leading to distinct physicochemical and biological properties:
Halogen-Substituted Derivatives
- 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid (CAS: 20266-25-5): Substituents: Chloro at ortho position. This positional isomerism may alter binding affinity in biological targets .
- 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid (C₁₂H₁₂FNO₃): Substituents: Fluoro at meta, methyl at para. Impact: The electron-withdrawing fluoro and electron-donating methyl groups create a balanced electronic environment. Crystallographic data (triclinic, P1 space group, V = 1092.69 ų) suggest a compact packing structure, which may enhance thermal stability .
Nitro and Methoxy Derivatives
- 4-(3-chloro-4-methoxyphenyl)-4-oxobutanoic acid (CAS: 39496-87-2): Substituents: Chloro at meta, methoxy at para. This compound is noted as a pharmaceutical intermediate .
- 4-[3-(aminocarbonyl)-4-chloroanilino]-4-oxobutanoic acid (C₁₁H₁₁ClN₂O₄): Substituents: Chloro at para, aminocarbonyl at meta. Impact: The aminocarbonyl group introduces hydrogen-bonding capacity, which could enhance crystallinity or receptor binding in biological systems .
Complex Heterocyclic Derivatives
- 4-[2-(1-azepanylcarbonyl)anilino]-4-oxobutanoic acid (CAS: 875205-38-2, C₁₇H₂₂N₂O₄): Substituents: Azepanylcarbonyl at ortho. Impact: The bulky azepane ring may reduce solubility in aqueous media but improve lipid membrane permeability.
Data Table: Key Properties of Analogous Compounds
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